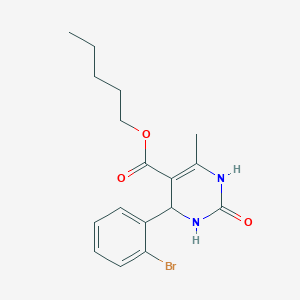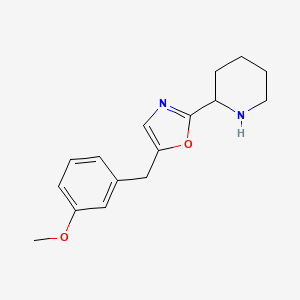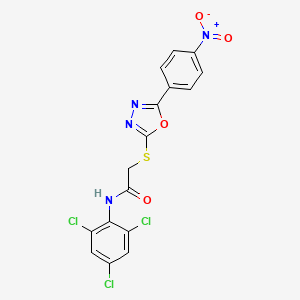
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the triazole moiety and the m-tolyl group. Common reagents and catalysts used in these reactions include:
Thiophene synthesis: Starting with a suitable thiophene precursor, such as 2,5-dimethylthiophene, and introducing functional groups through electrophilic substitution reactions.
Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry) to form the 1,2,4-triazole ring.
Amidation: Coupling the triazole-thiophene intermediate with an acetamido group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring may be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Like sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique chemical properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((3-(p-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A similar compound with a p-tolyl group instead of an m-tolyl group.
Methyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A methyl ester analog.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of the triazole ring, thiophene core, and m-tolyl group can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N4O3S2/c1-5-27-19(26)16-12(3)13(4)29-18(16)21-15(25)10-28-20-22-17(23-24-20)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,21,25)(H,22,23,24) |
InChI Key |
UPFUQINPNFRDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
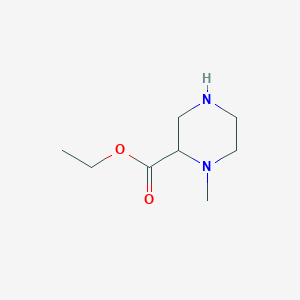
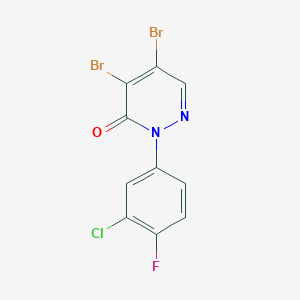
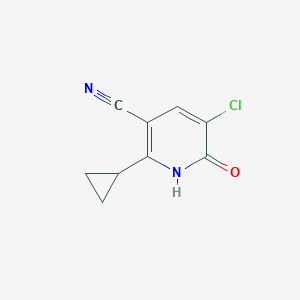
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)

